

# Application Note: Headspace GC-MS Analysis of $\beta$ -Ionone from CCD1-Expressing Yeast

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## Compound of Interest

Compound Name: CcD1

Cat. No.: B1577588

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## Introduction

The volatile norisoprenoid,  $\beta$ -ionone, is a significant contributor to the floral and fruity aromas of many flowers, fruits, and fermented beverages.<sup>[1]</sup> Its low odor threshold makes it a valuable target for flavor and fragrance enhancement in various consumer products.<sup>[1]</sup> The production of  $\beta$ -ionone can be achieved through the enzymatic cleavage of  $\beta$ -carotene, a reaction catalyzed by the Carotenoid Cleavage Dioxygenase 1 (**CCD1**) enzyme.<sup>[2][3][4]</sup> By heterologously expressing a plant-derived **CCD1** gene in *Saccharomyces cerevisiae*, it is possible to create a microbial cell factory for the sustainable production of this high-value aroma compound. This application note details a robust methodology for the analysis of  $\beta$ -ionone from the headspace of **CCD1**-expressing yeast cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

## Experimental Overview

Genetically engineered *S. cerevisiae* strains capable of producing  $\beta$ -carotene are further modified to express the **CCD1** gene from *Petunia hybrida* (Ph**CCD1**). The yeast is cultivated in a suitable medium to allow for cell growth and the production and subsequent cleavage of  $\beta$ -carotene into  $\beta$ -ionone. The volatile  $\beta$ -ionone is then extracted from the culture headspace using Solid-Phase Microextraction (SPME) and analyzed by GC-MS for identification and quantification.

## Quantitative Data Summary

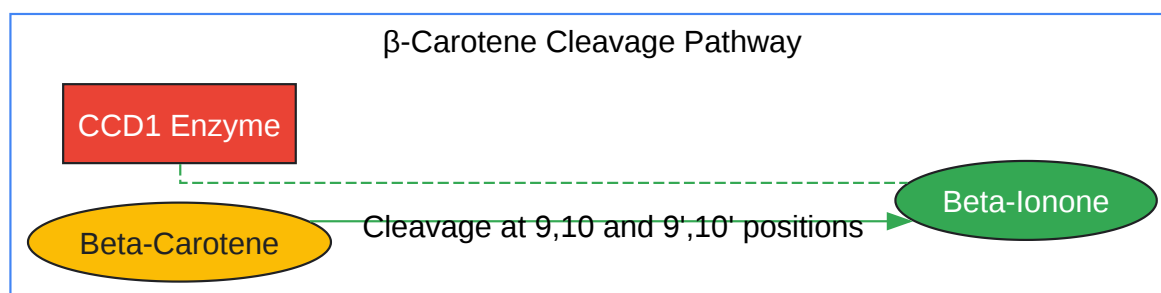
The production of  $\beta$ -ionone was quantified in various engineered *S. cerevisiae* strains. The data below summarizes the  $\beta$ -ionone concentration, expressed in milligrams per gram of dry cell weight (mg/g DCW).

Strain	Relevant Genotype Modification	$\beta$ -Ionone (mg/g DCW)
JLS02	Integrated crtYB, crtI, BTS1, PhCCD1	$0.073 \pm 0.01$
JLS05	JLS02 with episomal expression of crtYB	$0.34 \pm 0.06$
JLS07	JLS02 with episomal expression of crtYB and PhCCD1	$0.63 \pm 0.02$

Table 1: Quantitative analysis of  $\beta$ -ionone production in different engineered *S. cerevisiae* strains. Data sourced from López et al. (2015).[2]

## Signaling Pathway

The enzymatic cleavage of  $\beta$ -carotene by **CCD1** is a direct pathway to the formation of  $\beta$ -ionone.

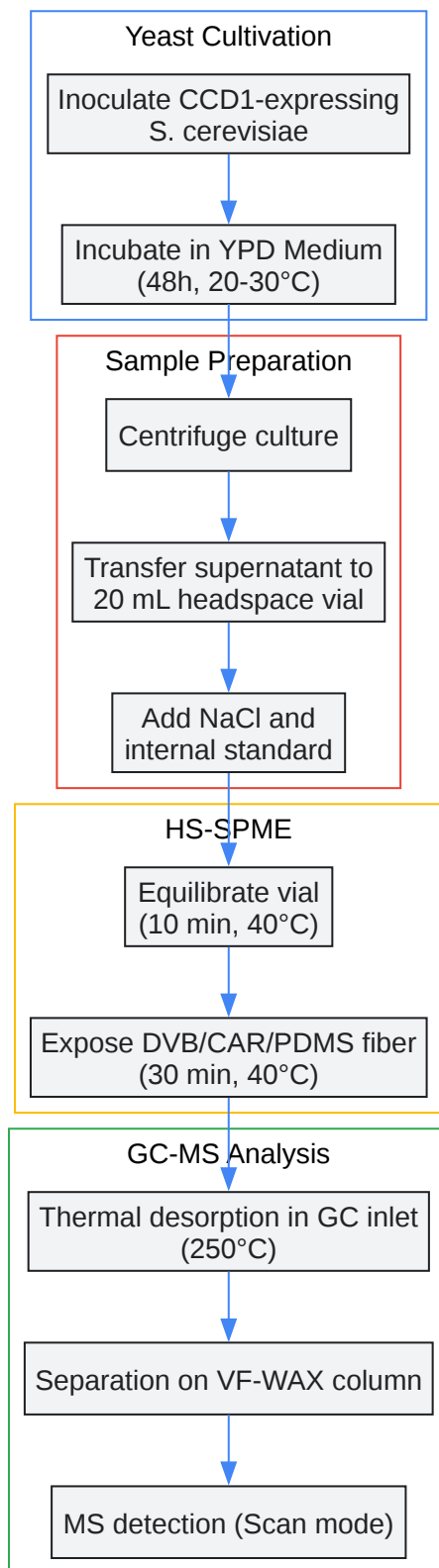


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$\beta$ -Carotene cleavage by **CCD1** enzyme.

## Experimental Workflow

The following diagram outlines the complete workflow from yeast cultivation to data analysis.



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## References

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